1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene
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Overview
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products like 1-(2-azido-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene.
Oxidation: Products like 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzaldehyde.
Reduction: Products like 1-(2-hydroxy-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-methoxyethane
- 2-Bromoethyl methyl ether
- 2-Chloroethyl methyl ether
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H17BrO3 |
---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-3-5-11(15-2)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
FQYDRWKPBGSADQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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